
5-Brompyridine-2-sulfonamid
Übersicht
Beschreibung
5-Bromopyridine-2-sulfonamide is a chemical compound that belongs to the class of organosulfur compounds. It contains a pyridine ring, which is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The compound also contains a sulfonamide group (-SO2NH2), which is characteristic of sulfonamides, a class of synthetic antimicrobial drugs .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Brompyridine-2-sulfonamid: ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Es ist besonders nützlich in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese komplexer organischer Moleküle von entscheidender Bedeutung sind . Diese Verbindung kann als Substrat für verschiedene organometallische Reaktionen dienen, wodurch die Konstruktion pharmakologisch aktiver Verbindungen und Materialien mit einzigartigen elektronischen Eigenschaften ermöglicht wird.
Medizinische Chemie
In der medizinischen Chemie dient This compound als Baustein für die Synthese einer Vielzahl bioaktiver Moleküle. Es ist entscheidend für die Entwicklung neuer Medikamente, insbesondere solcher, die auf das zentrale Nervensystem und Krebs abzielen . Sein Bromatom kann strategisch ersetzt oder zur weiteren Funktionalisierung verwendet werden, um Moleküle mit gewünschten biologischen Aktivitäten zu erzeugen.
Materialwissenschaften
Diese Verbindung findet Anwendung in den Materialwissenschaften, insbesondere bei der Entwicklung von nichtlinearen optischen Materialien. Diese Materialien sind entscheidend für optoelektronische Geräte wie Laser und optische Schalter . Das Bromatom in this compound kann verwendet werden, um andere funktionelle Gruppen einzuführen, die die optischen Eigenschaften des Materials verbessern.
Umweltwissenschaften
This compound: wird auch hinsichtlich seiner Umweltauswirkungen untersucht, insbesondere im Hinblick auf seine Persistenz und seinen Abbau in Ökosystemen . Die Forschung in diesem Bereich konzentriert sich auf das Verständnis seines Verhaltens in Wasser und Boden, die Bewertung seines Potenzials als Umweltverschmutzer und die Entwicklung von Methoden zu seiner Entfernung oder seinem Abbau.
Biochemie
In der Biochemie wird This compound zum Studium von Enzymmechanismen und -hemmung verwendet . Es kann bestimmte biochemische Strukturen imitieren, sodass Forscher die Funktion von Enzymen untersuchen und Inhibitoren entwickeln können, die ihre Aktivität regulieren können, was für das Verständnis von Krankheitswegen und die Entwicklung therapeutischer Mittel unerlässlich ist.
Industrielle Anwendungen
Schließlich wird This compound in industriellen Anwendungen bei der Synthese verschiedener Chemikalien und als Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien verwendet . Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einer wertvollen Verbindung in chemischen Produktionsprozessen im großen Maßstab.
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which 5-bromopyridine-2-sulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including 5-Bromopyridine-2-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a crucial component for DNA synthesis in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthase by 5-Bromopyridine-2-sulfonamide disrupts the synthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, 5-Bromopyridine-2-sulfonamide effectively halts DNA replication in bacteria, preventing their growth and proliferation .
Pharmacokinetics
It is generally known that sulfonamides have high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may readily cross biological membranes .
Result of Action
The inhibition of folic acid synthesis by 5-Bromopyridine-2-sulfonamide results in the cessation of bacterial growth and proliferation . This is due to the disruption of DNA synthesis, which is crucial for cell division and growth .
Action Environment
The action of 5-Bromopyridine-2-sulfonamide, like other sulfonamides, is influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability and efficacy .
Zukünftige Richtungen
Sulfonimidates, a class of organosulfur compounds that includes 5-Bromopyridine-2-sulfonamide, have seen a resurgence in interest as intermediates to access other important organosulfur compounds. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Eigenschaften
IUPAC Name |
5-bromopyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPDTZOKNNJLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19642-68-3 | |
| Record name | 5-bromopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

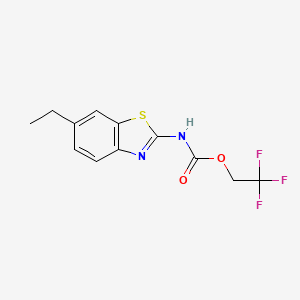


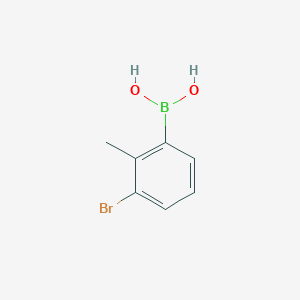
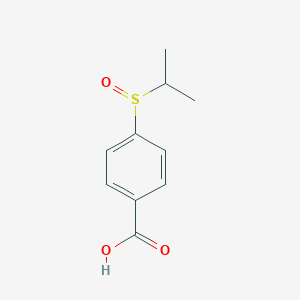
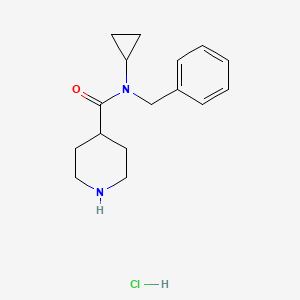
![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)
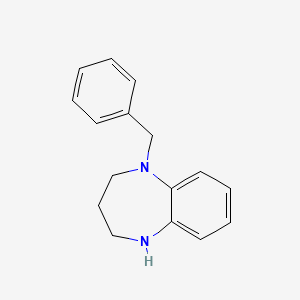
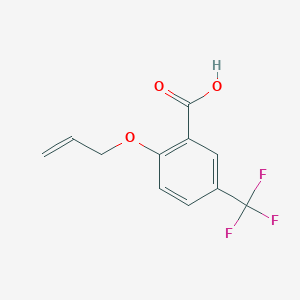
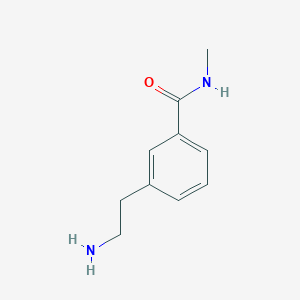

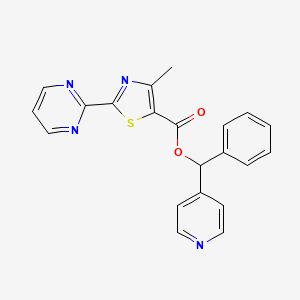
![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)